molecular formula C12H10F3NO3S B14184767 2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione CAS No. 852564-82-0

2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14184767
CAS No.: 852564-82-0
M. Wt: 305.27 g/mol
InChI Key: DSRSTKHRUPVNGN-UHFFFAOYSA-N
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Description

2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by the presence of an isoindole nucleus and a trifluoromethylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols .

Scientific Research Applications

2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Properties

CAS No.

852564-82-0

Molecular Formula

C12H10F3NO3S

Molecular Weight

305.27 g/mol

IUPAC Name

2-[3-hydroxy-2-(trifluoromethylsulfanyl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C12H10F3NO3S/c13-12(14,15)20-7(6-17)5-16-10(18)8-3-1-2-4-9(8)11(16)19/h1-4,7,17H,5-6H2

InChI Key

DSRSTKHRUPVNGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)SC(F)(F)F

Origin of Product

United States

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